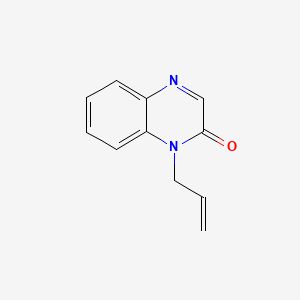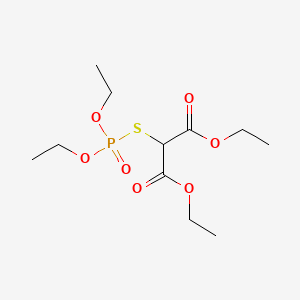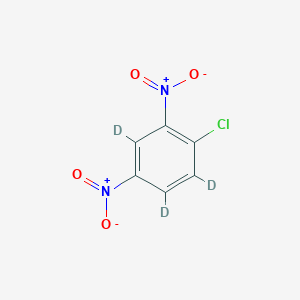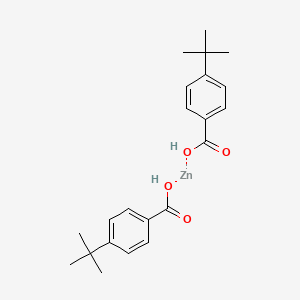
Zinc p-t-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc p-t-butylbenzoate: is an organic zinc compound with the chemical formula C22H26O4Zn . It is commonly used in organic synthesis as a catalyst and stabilizer. The compound typically appears as a white crystalline powder or crystals and is soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc p-t-butylbenzoate is usually synthesized by reacting p-t-butylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then acidified. This intermediate is subsequently reacted with zinc chloride to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: Zinc p-t-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or alkanes .
Scientific Research Applications
Zinc p-t-butylbenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of polymers, plastics, and other industrial materials due to its stabilizing properties
Mechanism of Action
The mechanism by which zinc p-t-butylbenzoate exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can act as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. This property makes it an effective catalyst in many organic reactions. Additionally, the zinc ion can interact with biological molecules, potentially influencing cellular processes and pathways .
Comparison with Similar Compounds
- Zinc benzoate
- Zinc acetate
- Zinc p-toluenesulfonate
- Zinc 4-tert-butylbenzoate
Comparison: Zinc p-t-butylbenzoate is unique due to its specific structure, which includes a p-t-butyl group. This structural feature imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced catalytic activity. Compared to zinc benzoate and zinc acetate, this compound offers better performance in certain catalytic applications due to its bulkier substituent .
Properties
Molecular Formula |
C22H28O4Zn |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
4-tert-butylbenzoic acid;zinc |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13); |
InChI Key |
DSKHXQRTXYXKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


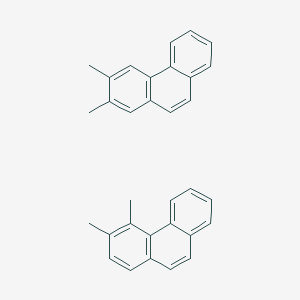
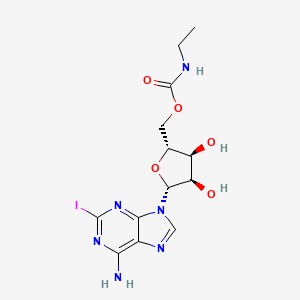
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
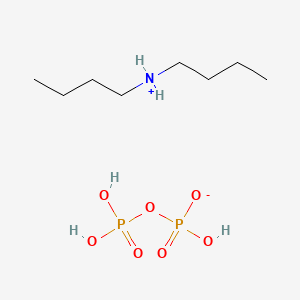
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
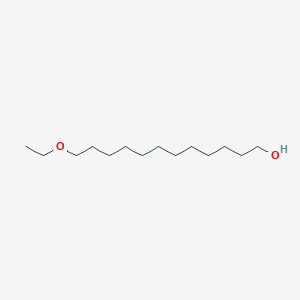
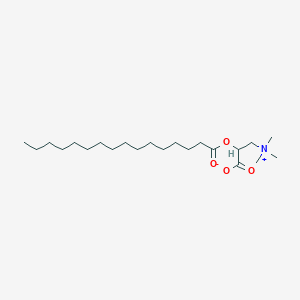
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
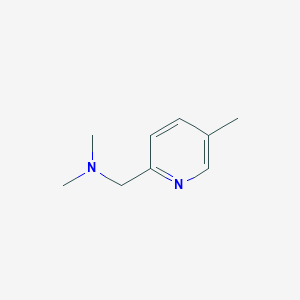
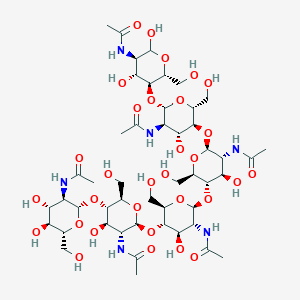
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
